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A comprehensive guide for researchers and drug development professionals on the distinct

toxicological profiles of coal tar versus wood-derived creosote, supported by available

experimental data and insights into their mechanisms of action.

Creosote, a term encompassing a variety of complex chemical mixtures, is broadly categorized

into two primary types based on its origin: coal tar-derived creosote and wood-derived

creosote. While both have historical applications as preservatives and in medicinal contexts,

their chemical compositions and, consequently, their toxicological properties differ significantly.

This guide provides an objective comparison of their toxicity, drawing upon available

experimental data to inform researchers, scientists, and professionals in drug development.

Executive Summary
Coal tar creosote, a byproduct of the high-temperature carbonization of coal, is a complex

mixture predominantly composed of polycyclic aromatic hydrocarbons (PAHs), phenols, and

heterocyclic compounds.[1][2][3] In contrast, wood-derived creosote, obtained from the

distillation of wood tar (primarily from beechwood), is mainly composed of phenols, cresols,

guaiacols, and xylenols.[2][4]

Toxicological data strongly indicates that coal tar creosote possesses significant genotoxic and

carcinogenic properties, primarily attributed to its high PAH content. It is classified as a

probable human carcinogen by multiple regulatory agencies. The toxicity of wood-derived

creosote is less extensively studied, but available evidence suggests a different toxicological

profile, with hepatic and renal effects being the primary concern, particularly upon ingestion.
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Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity and

genotoxicity of coal tar and wood-derived creosote. It is important to note that direct

comparative studies are limited, and the composition of creosote mixtures can be highly

variable, affecting their toxicity.

Table 1: Acute Toxicity Data

Substance Test Organism
Route of
Administration

LD50 Value Reference

Coal Tar

Creosote
Rat Oral

1893 - 2451

mg/kg

Coal Tar

Creosote
Mouse Oral 433 mg/kg

Wood Creosote

(Beechwood)
Rat Oral 870 - 885 mg/kg

Wood Creosote

(Beechwood)
Mouse Oral 433 - 525 mg/kg

Table 2: Genotoxicity Data (Ames Test)

Substance Test System
Metabolic
Activation (S9)

Result Reference

Coal Tar

Creosote

Salmonella

typhimurium
With and Without Positive

Wood Creosote

(Beechwood)

Salmonella

typhimurium
Not specified Negative

Experimental Protocols
Detailed experimental protocols for directly comparing the toxicity of coal tar and wood

creosote are not readily available in the public domain. However, based on standard
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toxicological testing methodologies, the following outlines the likely protocols for the key

experiments cited.

Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of the test substance following a single

oral administration.

Methodology:

Test Animals: Healthy, young adult rats or mice of a specific strain, fasted overnight.

Test Substance Preparation: The creosote sample is dissolved or suspended in a suitable

vehicle (e.g., corn oil).

Dose Administration: A range of doses is administered by oral gavage to different groups of

animals. A control group receives the vehicle only.

Observation: Animals are observed for clinical signs of toxicity and mortality for a period of

14 days.

Data Analysis: The LD50 value is calculated using a recognized statistical method, such as

the Probit method.

Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) are

used.

Metabolic Activation: The test is conducted with and without the addition of a mammalian

liver homogenate (S9 fraction) to simulate metabolic activation.
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Exposure: The bacterial strains are exposed to various concentrations of the test substance

(dissolved in a suitable solvent like DMSO) on a minimal glucose agar plate.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Evaluation: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant, dose-dependent increase in the number of

revertant colonies compared to the control indicates a mutagenic effect.

Signaling Pathways and Mechanisms of Toxicity
The distinct chemical compositions of coal tar and wood creosote lead to different

mechanisms of toxicity, primarily through the activation of different cellular signaling pathways.

Coal Tar Creosote: Aryl Hydrocarbon Receptor (AhR)
Pathway
The toxicity of coal tar creosote is largely driven by its PAH components. Many PAHs are

potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
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Caption: AhR signaling pathway activated by PAHs in coal tar creosote.

Activation of the AhR pathway leads to the transcription of genes encoding for metabolic

enzymes, such as cytochrome P450s (e.g., CYP1A1). These enzymes metabolize PAHs into
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reactive intermediates that can form adducts with DNA, leading to mutations and initiating the

process of carcinogenesis.

Wood-Derived Creosote: Potential Involvement of MAPK
Pathways
The primary components of wood creosote are phenolic compounds. While the specific

signaling pathways for wood creosote as a mixture are not well-defined, the toxicity of its

phenolic constituents may involve the activation of Mitogen-Activated Protein Kinase (MAPK)

signaling pathways, which are critical in regulating cellular processes like proliferation,

differentiation, and apoptosis. High concentrations of phenols can induce cellular stress,

potentially leading to the activation of stress-responsive MAPK pathways like p38 and JNK.
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Caption: A potential workflow for MAPK pathway activation by wood creosote.

Conclusion
The available evidence clearly demonstrates that coal tar creosote and wood-derived

creosote have distinct toxicological profiles. Coal tar creosote is a potent genotoxic and

carcinogenic agent due to its high PAH content, which activates the AhR signaling pathway.

Wood-derived creosote, while less studied, appears to exert its toxicity through different
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mechanisms, likely related to its phenolic components, with potential for hepatic and renal

toxicity and the involvement of cellular stress pathways like the MAPK cascade.

For researchers and professionals in drug development, it is crucial to recognize that these two

substances are not interchangeable. The term "creosote" should be specified by its origin to

avoid misinterpretation of toxicological data. Further direct comparative studies are warranted

to provide a more definitive and quantitative assessment of their relative toxicities and to fully

elucidate the signaling pathways involved in the toxicity of wood-derived creosote.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. atsdr.cdc.gov [atsdr.cdc.gov]

2. HEALTH EFFECTS - Toxicological Profile for Creosote - NCBI Bookshelf
[ncbi.nlm.nih.gov]

3. Creosote - PubChem [pubchem.ncbi.nlm.nih.gov]

4. atsdr.cdc.gov [atsdr.cdc.gov]

To cite this document: BenchChem. [A Comparative Toxicological Analysis of Coal Tar
Creosote and Wood-Derived Creosote]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164894#comparative-toxicity-of-coal-tar-vs-wood-
derived-creosote]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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